2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a 1-(2-methoxyethyl)-2,5-dimethylpyrrole moiety linked via a sulfanyl-oxoethyl bridge and substituted with a 4-methylphenyl group at position 5 and an allyl (prop-2-en-1-yl) group at position 3. Its molecular complexity arises from the fused thienopyrimidinone core, which is a scaffold associated with diverse biological activities, including kinase inhibition and TRPA1 antagonism .
Properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S2/c1-6-11-30-26(32)24-22(20-9-7-17(2)8-10-20)15-34-25(24)28-27(30)35-16-23(31)21-14-18(3)29(19(21)4)12-13-33-5/h6-10,14-15H,1,11-13,16H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQRRZGRMVXLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3S2 |
| Molecular Weight | 457.61 g/mol |
| CAS Number | To be determined |
Structure
The structure of the compound features multiple functional groups that may contribute to its biological activity, including a pyrrole moiety and a thieno[2,3-d]pyrimidin-4-one core.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives containing the pyrrole structure have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain pyrrole derivatives demonstrated significant antiproliferative activity in human cancer cell lines and sea urchin embryos, suggesting their potential as anticancer agents .
The biological mechanism underlying the activity of this compound may involve:
- Cell Cycle Arrest : Compounds with similar structures have been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis (programmed cell death) in malignant cells.
- Inhibition of Metabolic Pathways : The presence of specific functional groups may inhibit critical metabolic pathways in cancer cells, affecting their growth and survival .
Research Findings
- Cell Culture Studies : In vitro studies have shown that derivatives of this compound can enhance monoclonal antibody production in CHO cells while simultaneously suppressing cell growth. This dual action suggests a potential for therapeutic applications in biopharmaceutical production .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the pyrrole moiety significantly affect the biological activity of related compounds. For example, increasing the methyl substitution on the pyrrole ring has been correlated with enhanced antiproliferative effects .
Study 1: Anticancer Screening
In a screening study involving multicellular spheroids, a novel compound derived from similar structural frameworks was identified as having significant anticancer properties. The study revealed that treatment with this compound resulted in a marked reduction in tumor growth compared to controls .
Study 2: Monoclonal Antibody Production
A recent investigation into the effects of pyrrole derivatives on CHO cells indicated that certain compounds could increase cell-specific productivity by enhancing glucose uptake and ATP levels while maintaining cell viability. This finding is crucial for optimizing biopharmaceutical production processes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. The presence of the pyrrole moiety in this compound enhances its biological activity by potentially interacting with various cellular targets involved in cancer progression.
Case Study:
A study published in Bioorganic & Medicinal Chemistry explored derivatives of thieno[2,3-d]pyrimidines and their effects on cancer cell lines. Results showed that modifications to the thieno structure could lead to increased cytotoxicity against breast and lung cancer cells, suggesting that similar modifications in our compound could yield promising results .
Antimicrobial Properties
The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial activity. The specific substituents on the pyrrole and thieno rings can enhance the compound's ability to inhibit bacterial growth.
Case Study:
A research article highlighted the synthesis of various thieno[2,3-d]pyrimidine derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The findings indicated that certain structural features significantly improved antimicrobial efficacy, paving the way for further exploration of compounds like the one .
Anti-inflammatory Effects
Compounds similar to this one have been investigated for their anti-inflammatory properties. The dual action of targeting inflammatory pathways while also exhibiting cytotoxic effects makes such compounds valuable in treating diseases characterized by chronic inflammation.
Case Study:
In a study focusing on thieno[2,3-d]pyrimidines, researchers found that specific derivatives effectively reduced inflammatory markers in vitro and in vivo models. This suggests that our compound may also possess similar anti-inflammatory capabilities .
Neuroprotective Effects
Emerging research has begun to explore the neuroprotective potential of thieno[2,3-d]pyrimidine derivatives. Given the structural complexity of our compound, it may interact with neuroreceptors or signaling pathways involved in neurodegenerative diseases.
Case Study:
A recent investigation into neuroprotective agents identified several thieno derivatives that exhibited protective effects against oxidative stress-induced neuronal damage. This points to a promising avenue for further research on our compound’s neuroprotective properties .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares its thieno[2,3-d]pyrimidin-4-one core with several analogues, differing in substituents that modulate activity and properties. Key analogues include:
*Estimated based on []; †Calculated using substituent contributions.
Key Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects on Lipophilicity and Bioavailability :
- The target compound’s XLogP3 (~4.3) is intermediate between the polar 5-methylfuran analogue (same XLogP3) and the highly lipophilic compound (XLogP3 ~5.8). This positions it as a candidate with balanced membrane permeability and solubility .
- The methoxyethyl group in the target compound may improve aqueous solubility compared to the analogue’s chloro-CF3-phenyl group, which increases hydrophobicity but risks metabolic oxidation .
- Functional Group Contributions to Activity: The allyl group at position 3 (target compound) could enable covalent binding to cysteine residues in targets like TRPA1, a mechanism observed in related thienopyrimidinones . In contrast, the 3,5-diphenyl substitution in ’s compound suggests steric bulk favoring kinase inhibition (e.g., CK2), as bulky aryl groups are common in kinase inhibitors .
- The analogue’s 5-methylfuran group may engage in hydrogen bonding or π-stacking with target proteins, though its activity remains uncharacterized .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
